

A Spectroscopic Guide to the Characterization of 3-(Dimethylamino)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-[(Dimethylamino)methyl]benzaldehyde

Cat. No.: B1340118

[Get Quote](#)

Introduction

3-(Dimethylamino)benzaldehyde (CAS No. 619-22-7) is a valuable aromatic aldehyde serving as a key intermediate in the synthesis of various dyes, pharmaceuticals, and materials.^[1] Its molecular structure, featuring both an electron-donating dimethylamino group and an electron-withdrawing aldehyde group in a meta-relationship, gives rise to distinct chemical properties and a unique spectroscopic fingerprint. Accurate structural confirmation and purity assessment are paramount for its application in research and development.

This technical guide provides an in-depth analysis of the core spectroscopic data for 3-(Dimethylamino)benzaldehyde, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles and serves as a reliable reference for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR Spectroscopy

Guiding Principles: The chemical shift (δ) of a proton is dictated by its local electronic environment. Electron-withdrawing groups, like the aldehyde, deshield nearby protons, shifting their resonance downfield (higher ppm). Electron-donating groups, like the dimethylamino substituent, shield protons, particularly at the ortho and para positions, shifting them upfield. Spin-spin coupling provides information on the connectivity of non-equivalent protons.

Experimental Protocol: ¹H NMR Acquisition

- **Sample Preparation:** Dissolve approximately 5-10 mg of 3-(Dimethylamino)benzaldehyde in ~0.6 mL of deuterated chloroform (CDCl_3).
- **Standard:** Add a small drop of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- **Instrumentation:** Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- **Parameters:** Utilize a standard pulse program with a 90° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds.
- **Processing:** Process the resulting Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz to improve the signal-to-noise ratio. Phase and baseline correct the spectrum and integrate all signals.

Data Analysis and Interpretation: The ¹H NMR spectrum of 3-(Dimethylamino)benzaldehyde presents distinct signals corresponding to the aldehydic, aromatic, and methyl protons.

- **Aldehydic Proton (H-7):** A sharp singlet is observed at approximately δ 9.91 ppm. This significant downfield shift is a classic hallmark of an aldehydic proton, which is strongly deshielded by the anisotropic effect of the carbonyl double bond and the electronegativity of the oxygen atom.
- **Aromatic Protons (H-2, H-4, H-5, H-6):** The four protons on the benzene ring appear in the region of δ 6.90-7.45 ppm. Due to the meta-substitution pattern, they exhibit a complex coupling pattern.

- The proton at the C-2 position (ortho to the aldehyde and ortho to the amino group) is expected around δ 7.18 ppm as a singlet or a finely split triplet.
- The proton at C-6 (ortho to the aldehyde) is expected further downfield around δ 7.41 ppm as a doublet of doublets.
- The remaining protons at C-4 and C-5 will resonate between these values, creating overlapping multiplets.
- Dimethylamino Protons (-N(CH₃)₂): A strong singlet appears at approximately δ 3.01 ppm, integrating to six protons. The singlet nature indicates that both methyl groups are chemically equivalent and have no adjacent protons to couple with.

Data Summary: ¹H NMR

Assigned Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H-7 (-CHO)	9.91	Singlet (s)	1H
H-6	7.41	Doublet of Doublets (dd)	1H
H-5	7.35	Triplet (t)	1H
H-2	7.18	Triplet (t)	1H
H-4	6.94	Doublet of Doublets (dd)	1H

| H-8, H-9 (-N(CH₃)₂) | 3.01 | Singlet (s) | 6H |

Visualization: ¹H NMR Structural Assignments

Caption: Correlation of protons in 3-(Dimethylamino)benzaldehyde with their respective ¹H NMR chemical shifts.

¹³C NMR Spectroscopy

Guiding Principles: ^{13}C NMR provides a count of non-equivalent carbon atoms. The chemical shifts are highly sensitive to the carbon's hybridization and electronic environment. Carbonyl carbons are extremely deshielded and appear far downfield (>190 ppm). Carbons bonded to electronegative atoms like nitrogen are also shifted downfield.

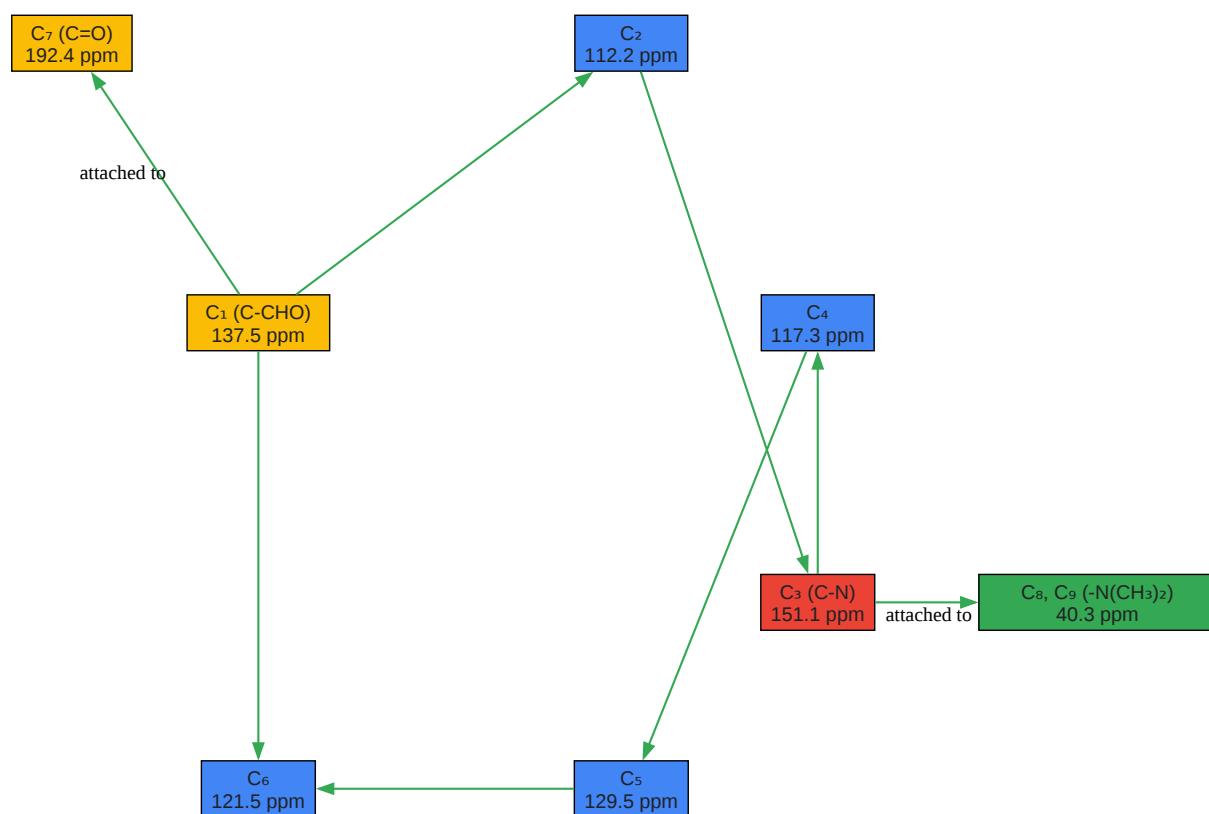
Experimental Protocol: ^{13}C NMR Acquisition

- **Sample Preparation:** Use the same sample prepared for ^1H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ^{13}C .
- **Instrumentation:** Acquire the spectrum on a 101 MHz (for a 400 MHz ^1H instrument) or higher NMR spectrometer.
- **Parameters:** Employ a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for all carbon atoms. A sufficient number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
- **Processing:** Process the FID with an exponential line broadening of 1-2 Hz.

Data Analysis and Interpretation: The proton-decoupled ^{13}C NMR spectrum is expected to show 8 distinct signals, as the two methyl carbons of the dimethylamino group are equivalent.[\[1\]](#)[\[2\]](#)

- **Carbonyl Carbon (C-7):** The most downfield signal appears at δ 192.4 ppm, characteristic of an aldehyde carbonyl carbon.
- **Aromatic Carbons (C-1 to C-6):** Six signals are observed in the aromatic region (δ 112-151 ppm).
 - **C-3 (ipso-N):** The carbon directly attached to the nitrogen (C-3) is found at δ 151.1 ppm.
 - **C-1 (ipso-CHO):** The carbon bearing the aldehyde group (C-1) resonates at δ 137.5 ppm.
 - **C-5:** The signal at δ 129.5 ppm is assigned to C-5.
 - **C-6, C-4, C-2:** The remaining aromatic carbons appear at δ 121.5 ppm, 117.3 ppm, and 112.2 ppm. The shielding effect of the amino group influences the ortho (C-2, C-4) and para (C-6) positions.

- Methyl Carbons (C-8, C-9): A single signal at δ 40.3 ppm corresponds to the two equivalent methyl carbons of the dimethylamino group.


Data Summary: ^{13}C NMR

Assigned Carbon	Chemical Shift (δ , ppm)
C-7 (C=O)	192.4
C-3 (C-N)	151.1
C-1 (C-CHO)	137.5
C-5	129.5
C-6	121.5
C-4	117.3
C-2	112.2
C-8, C-9 (-N(CH ₃) ₂)	40.3

(Data sourced from SpectraBase[[2](#)])

Visualization: ^{13}C NMR Structural Assignments

3-(Dimethylamino)benzaldehyde

[Click to download full resolution via product page](#)

Caption: Key carbon environments and their corresponding ^{13}C NMR chemical shifts.

Infrared (IR) Spectroscopy: Functional Group Identification

Guiding Principles: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic wavenumbers, making it an excellent tool for identifying their presence.

Experimental Protocol: IR Spectrum Acquisition

- **Sample Preparation:** As 3-(Dimethylamino)benzaldehyde is a liquid at ambient temperature, place a single drop of the neat liquid between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.[\[3\]](#)
- **Background:** Record a background spectrum of the empty spectrometer to subtract atmospheric H₂O and CO₂ absorptions.
- **Instrumentation:** Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
- **Parameters:** Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Data Analysis and Interpretation: The IR spectrum is dominated by absorptions from the aldehyde, dimethylamino, and aromatic functionalities.

- **C-H Stretching:**
 - **Aromatic C-H:** Weak to medium bands appear just above 3000 cm⁻¹ (~3050 cm⁻¹).
 - **Aldehydic C-H:** Two characteristic weak bands, known as a Fermi doublet, are observed at ~2825 cm⁻¹ and ~2730 cm⁻¹. Their presence is highly diagnostic for an aldehyde.
 - **Aliphatic C-H:** Bands corresponding to the methyl groups are seen just below 3000 cm⁻¹ (~2920 cm⁻¹).
- **Carbonyl (C=O) Stretching:** A very strong, sharp absorption at ~1695 cm⁻¹ is the most prominent feature of the spectrum. This frequency is typical for an aromatic aldehyde where

conjugation with the benzene ring slightly lowers the bond order and, thus, the stretching frequency compared to an aliphatic aldehyde.

- **Aromatic C=C Stretching:** Medium intensity bands appear in the 1600-1450 cm^{-1} region, confirming the presence of the benzene ring.
- **C-N Stretching:** A medium to strong band for the aromatic amine C-N stretch is located at $\sim 1360 \text{ cm}^{-1}$.
- **Fingerprint Region:** The complex pattern of bands below 1400 cm^{-1} is unique to the molecule and useful for confirming its identity against a reference spectrum.

Data Summary: IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment	Functional Group
~3050	Medium	C-H Stretch	Aromatic
~2920	Medium	C-H Stretch	Aliphatic (Methyl)
~2825, ~2730	Weak	C-H Stretch (Fermi Doublet)	Aldehyde
~1695	Strong, Sharp	C=O Stretch	Carbonyl (Aldehyde)
~1590, ~1480	Medium	C=C Stretch	Aromatic Ring

| ~ 1360 | Strong | C-N Stretch | Aromatic Amine |

Visualization: Key Vibrational Modes

Caption: Mapping of key functional groups in 3-(Dimethylamino)benzaldehyde to their characteristic IR absorption frequencies.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

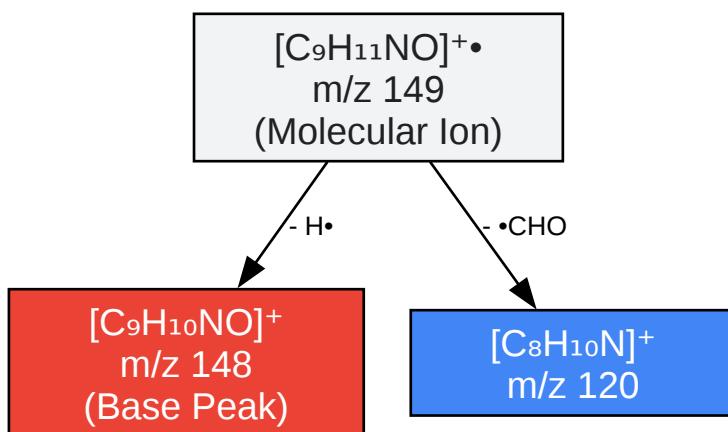
Guiding Principles: Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing ionization and subsequent fragmentation.^[4] The mass-to-charge ratio (m/z) of the resulting ions is measured. The intact ionized molecule is the molecular ion ($M^{+\bullet}$), which confirms the molecular weight. The fragmentation pattern provides a roadmap of the molecule's structure, as bonds break to form the most stable possible fragment ions.

Experimental Protocol: EI-MS Acquisition

- **Sample Introduction:** Inject a dilute solution of the compound (e.g., in methanol or dichloromethane) into the mass spectrometer via a Gas Chromatography (GC-MS) system or a direct insertion probe.
- **Ionization:** Utilize a standard electron ionization (EI) source with an electron energy of 70 eV.
- **Analysis:** Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
- **Detection:** Scan a mass range from m/z 40 to 200 to detect the molecular ion and key fragments.

Data Analysis and Interpretation: The mass spectrum provides the molecular weight and structural clues through fragmentation. The molecular formula $C_9H_{11}NO$ has a nominal mass of 149 Da.^{[1][5]}

- **Molecular Ion ($M^{+\bullet}$):** A peak at m/z 149 corresponds to the intact molecular ion, confirming the molecular weight of the compound. The presence of one nitrogen atom results in an odd molecular weight, consistent with the Nitrogen Rule.
- **Base Peak:** The most intense peak in the spectrum (the base peak) is often at m/z 148. This corresponds to the $[M-H]^+$ ion, formed by the very favorable loss of the aldehydic hydrogen radical. This is a classic fragmentation pattern for aldehydes.^[6]
- **Other Key Fragments:**
 - m/z 120: This significant peak arises from the loss of the formyl radical ($\bullet\text{CHO}$, 29 Da), resulting in the $[M-\text{CHO}]^+$ fragment.


- m/z 77: A peak corresponding to the phenyl cation $[C_6H_5]^+$ may be observed, though it is less common in highly substituted benzenes.
- Lower mass fragments corresponding to further breakdown of the aromatic ring (e.g., m/z 51) are also present.

Data Summary: Mass Spectrometry

m/z	Relative Intensity	Proposed Fragment	Identity
149	High	$[C_9H_{11}NO]^{+\bullet}$	Molecular Ion ($M^{+\bullet}$)
148	100% (Base Peak)	$[C_9H_{10}NO]^+$	$[M-H]^+$
120	Moderate	$[C_8H_{10}N]^+$	$[M-CHO]^+$

| 77 | Low | $[C_6H_5]^+$ | Phenyl Cation |

Visualization: Proposed Fragmentation Pathway

[Click to download full resolution via product page](#)

Caption: Primary fragmentation pathways for 3-(Dimethylamino)benzaldehyde under Electron Ionization (EI) conditions.

Conclusion

The collective spectroscopic data provides unambiguous confirmation of the structure of 3-(Dimethylamino)benzaldehyde. ^1H and ^{13}C NMR spectroscopy precisely map the carbon-hydrogen framework, identifying the distinct chemical environments of the aldehydic, aromatic, and dimethylamino moieties. Infrared spectroscopy confirms the presence of the key functional groups, most notably the characteristic C=O and aldehydic C-H stretches. Finally, mass spectrometry verifies the molecular weight (149 Da) and reveals a fragmentation pattern, including the prominent $[\text{M}-\text{H}]^+$ base peak, that is fully consistent with the assigned structure. This comprehensive dataset serves as a validated benchmark for the identification and quality control of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(Dimethylamino)benzaldehyde | C9H11NO | CID 34288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. uni-saarland.de [uni-saarland.de]
- 5. PubChemLite - 3-(dimethylamino)benzaldehyde (C9H11NO) [pubchemlite.lcsb.uni.lu]
- 6. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [A Spectroscopic Guide to the Characterization of 3-(Dimethylamino)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1340118#spectroscopic-data-of-3-dimethylamino-benzaldehyde-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com